molecular formula C23H13F4NO4S2 B1191547 17ß-HSD2-IN-24

17ß-HSD2-IN-24

Cat. No.: B1191547
M. Wt: 507.4736
InChI Key: CHVVDDGGNOHSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17ß-HSD2-IN-24 is a potent and selective investigational inhibitor of the 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) enzyme . This enzyme plays a critical role in steroid metabolism by catalyzing the oxidation of highly active sex hormones into their less active forms; specifically, it inactivates estradiol to estrone and testosterone to androstenedione . By inhibiting 17β-HSD2, this compound elevates local levels of active estradiol and testosterone in tissues where the enzyme is expressed, presenting a novel research approach for conditions like osteoporosis . The age-related drop in these hormones is a main factor in bone mass impairment, and 17β-HSD2 inhibition in bone tissue represents a promising therapeutic strategy . Furthermore, due to the enzyme's role in inactivating estradiol in the endometrium, 17β-HSD2 is a relevant target for studying pathologies like endometriosis, where its deficiency leads to high local concentrations of this potent mitogen . This product is intended for non-clinical research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C23H13F4NO4S2

Molecular Weight

507.4736

IUPAC Name

4-Fluoro-N-(2-(5-(2,4,5-trifluoro-3-hydroxybenzoyl)thiophen-2-yl)phenyl)benzenesulfonamide

InChI

InChI=1S/C23H13F4NO4S2/c24-12-5-7-13(8-6-12)34(31,32)28-17-4-2-1-3-14(17)18-9-10-19(33-18)22(29)15-11-16(25)21(27)23(30)20(15)26/h1-11,28,30H

InChI Key

CHVVDDGGNOHSOG-UHFFFAOYSA-N

SMILES

O=S(C1=CC=C(F)C=C1)(NC2=CC=CC=C2C3=CC=C(C(C4=CC(F)=C(F)C(O)=C4F)=O)S3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

17ß-HSD2-IN-24

Origin of Product

United States

17ß Hsd2 in 24 As a Selective Inhibitor of 17β Hsd2

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Identification of Key Structural Moieties for Inhibitory Activity

Structure-activity relationship (SAR) studies have been fundamental in identifying the chemical features crucial for the potent inhibition of 17β-HSD2. Since a crystal structure for the enzyme is not available, these insights are derived from comparing the activity of systematically modified compounds. nih.gov

For the class of bicyclic-substituted hydroxyphenylmethanones, a key inhibitor class to which compounds like the highly potent compound 24 belong, several structural components are considered essential for activity. acs.orgresearchgate.net The core of these inhibitors is a three-ring system (the ABC system), but the most critical feature is a phenolic hydroxyl group. acs.org This group is thought to be vital for binding to the enzyme's active site. The specific substitution pattern on the phenolic ring, particularly with fluorine atoms, has been shown to be crucial for both inhibitory potency and metabolic stability. acs.org

In another major class of non-steroidal inhibitors, the 5-substituted thiophene-2-carboxamides, the central thiophene (B33073) ring and the attached amide group are key moieties. researchgate.netnih.gov Extensive SAR studies revealed that the choice of the central heterocyclic ring is critical for activity; replacing thiophene with rings like imidazole (B134444) or pyrazole (B372694) resulted in inactive compounds, whereas oxazole (B20620) and thiazole (B1198619) led to strong inhibition. doi.org This indicates that the specific electronic and steric properties of the heterocyclic core are vital for interacting with the enzyme.

Table 1: Key Structural Features and Their Importance in 17β-HSD2 Inhibitors

Inhibitor Class Key Structural Moiety Importance for Inhibitory Activity
Bicyclic-substituted Hydroxyphenylmethanones Phenolic Hydroxyl Group Considered crucial for binding and 17β-HSD2 activity. acs.org
Bicyclic-substituted Hydroxyphenylmethanones Fluoro-substitution Pattern Essential for metabolic stability and potency. acs.org
Substituted Thiophene Amides Central Heterocyclic Core (e.g., Thiophene) The proper choice of the central ring is crucial for activity. doi.org
Substituted Thiophene Amides Amide Linker Connects the different parts of the molecule and influences binding. researchgate.net

Modulations Influencing Selectivity and Efficacy

A critical aspect of developing 17β-HSD2 inhibitors is ensuring their selectivity, particularly over the related enzyme 17β-HSD1, which catalyzes the reverse reaction (converting E1 to E2). doi.org Inhibiting both enzymes could negate the desired local increase of estradiol (B170435). SAR studies have allowed for the fine-tuning of inhibitor structures to maximize efficacy against 17β-HSD2 while minimizing effects on 17β-HSD1.

In the bicyclic-substituted hydroxyphenylmethanone series, the substitution pattern around the crucial phenolic hydroxyl group plays a significant role in achieving selectivity. acs.org For example, compound 24 demonstrates a high degree of selectivity for human 17β-HSD2 over 17β-HSD1. acs.org Research has also shown that the active site of 17β-HSD2 is quite large, certainly larger than that of 17β-HSD1, a fact that can be exploited in inhibitor design to achieve selectivity. doi.org

For thiophene-based inhibitors, structural modifications such as changing the position of the sulfur atom in the central core, substituting the amide group with a larger moiety, or adding alkyl and phenyl groups to the thiophene core have been explored to enhance potency and selectivity. researchgate.netnih.gov One study resulted in the identification of compound 21 , a 5-substituted thiophene-2-carboxamide derivative that was highly potent and selective for both human and mouse 17β-HSD2 enzymes. researchgate.netnih.gov This dual activity is important for enabling in vivo studies in animal models to validate the therapeutic approach. researchgate.net

Table 2: Inhibitory Activity and Selectivity of Representative 17β-HSD2 Inhibitors

Compound Class h17β-HSD2 IC₅₀ (nM) h17β-HSD1 IC₅₀ (nM) Selectivity Factor (HSD1/HSD2)
Compound 24 Bicyclic-substituted Hydroxyphenylmethanone 6.1 acs.org 45.8 acs.org 7.5 acs.org
Compound 21 5-substituted thiophene-2-carboxamide 235 nih.gov >22000 95 nih.gov
Compound 83 Phenylthiophene Amide 62 doi.org >10000 >161 doi.org
Compound 84 Phenylthiophene Amide 62 doi.org >10000 >161 doi.org

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Factor is the ratio of IC₅₀ values, indicating how selectively a compound inhibits one target over another.

Ligand-Based Design Approaches in Inhibitor Development

The development of potent inhibitors like 17β-HSD2-IN-24 has often proceeded without a known three-dimensional structure of the target enzyme. nih.govacs.org In such cases, medicinal chemists rely on ligand-based design approaches. nih.gov This method uses the structural information from a set of known active and inactive molecules to build a pharmacophore model. nih.govacs.org A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to the target enzyme and exert its inhibitory effect. researchgate.net

This strategy was successfully employed to discover novel 17β-HSD2 inhibitors. nih.govacs.org Researchers constructed several pharmacophore models based on known inhibitors and used them to perform virtual screening of large chemical databases. nih.gov This computational filtering process identified a number of "hits"—molecules predicted to be active. Subsequent in vitro biological evaluation of these hits confirmed that a significant percentage were indeed active inhibitors of 17β-HSD2, with some showing IC₅₀ values in the low micromolar or even nanomolar range. nih.govacs.org This approach not only led to the discovery of new inhibitor scaffolds but also helped to refine the understanding of the structure-activity relationships that govern inhibition. researchgate.net The success of these ligand-based methods underscores their power in drug discovery, especially when structural information about the biological target is limited. nih.gov

Cellular and Preclinical Pharmacological Characterization of 17ß Hsd2 in 24

In Vitro Cellular Efficacy and Intracellular Activity

In vitro studies are crucial for understanding the direct effects of 17ß-HSD2-IN-24 on the target enzyme and cellular processes. These investigations provide insights into its potency, selectivity, and interaction with cellular environments.

Inhibition of 17β-HSD2 in Relevant Cell Lines (e.g., MDA-MB-231)

This compound (compound 24) has been identified as a potent inhibitor of human 17β-HSD2. In cell-free assays, it demonstrated nanomolar potency with an IC50 of 6.1 nM. Beyond cell-free systems, its ability to inhibit endogenously expressed 17β-HSD2 has been assessed in intact human MDA-MB-231 cells. MDA-MB-231 cells, an established mammary tumor cell line, are a relevant model for evaluating cellular 17β-HSD2 inhibitory activity. In these cells, compound 24 inhibited cellular h17β-HSD2 with an IC50 of 48.4 nM. Other related compounds have also shown inhibition of endogenously expressed 17β-HSD2 in MDA-MB-231 cells, indicating their capacity to permeate the cell membrane and exert intracellular effects.

CompoundAssay TypeTarget EnzymeCell LineIC50 (nM)
This compound (Compound 24)Cell-freehuman 17β-HSD2N/A6.1
This compound (Compound 24)Cellularhuman 17β-HSD2MDA-MB-23148.4
Compound 15Cellularhuman 17β-HSD2MDA-MB-23146.3
Compound 22Cellularhuman 17β-HSD2MDA-MB-2319.6
Compound 29Cellularhuman 17β-HSD2MDA-MB-23148.4

Modulation of Intracellular Estradiol (B170435) and Testosterone (B1683101) Levels

The primary rationale behind inhibiting 17β-HSD2 is to modulate intracellular levels of active steroid hormones. 17β-HSD2 catalyzes the oxidation of potent 17β-hydroxysteroids like estradiol (E2) and testosterone (T) into their less active 17-ketosteroid counterparts, estrone (B1671321) (E1) and androstenedione (B190577) (A-dione), respectively. By inhibiting this enzyme, it is hypothesized that the intracellular concentrations of E2 and T will increase in tissues where 17β-HSD2 is expressed, such as bone. This local increase in active hormones is intended to exert beneficial effects without significantly altering systemic hormone levels.

Assessment of Cellular Permeability and Bioavailability Factors

For an inhibitor to be effective in a cellular context and potentially in vivo, it must possess adequate cellular permeability and favorable bioavailability characteristics. Compound 24 has been characterized as having high aqueous solubility and significant in vitro metabolic stability in human and rodent liver S9 fractions. These properties are important indicators of potential oral bioavailability. Furthermore, compound 24 was found to have an excellent oral pharmacokinetic profile in rats, supporting its suitability for in vivo efficacy testing. High plasma concentrations were observed in rats after administration, indicating good bioavailability. For oral bioavailability, a compound should generally exhibit sufficient aqueous solubility, largely adhere to Lipinski's rule of five, and demonstrate sufficient metabolic stability. Studies on other 17β-HSD2 inhibitors have also evaluated cellular permeability in cell lines like MDA-MB-231, confirming their ability to cross cell membranes.

In Vivo Pharmacological Activity in Animal Models

Preclinical evaluation in animal models is essential to assess the in vivo efficacy and pharmacological effects of a compound. The ovariectomy-induced osteoporosis model in rats is a widely used model to study bone loss relevant to postmenopausal osteoporosis in humans.

Efficacy in Ovariectomy-Induced Osteoporosis Models

Administration of this compound (compound 24) has demonstrated efficacy in preventing bone loss in an ovariectomy (ovx)-induced rat model of osteoporosis. This model mimics the bone loss that occurs due to estrogen deficiency after menopause. Treatment with compound 24 in ovariectomized animals resulted in the significant preservation of bone mass and trabecular architecture compared to untreated ovariectomized control animals. This indicates that inhibiting 17β-HSD2 can counteract the negative effects of estrogen deficiency on bone.

Bone-Sparing Effects and Remodeling Parameters

Detailed analysis of bone parameters in the ovariectomy-induced osteoporosis model revealed significant bone-sparing effects of compound 24 after 8 weeks of treatment. Statistical analysis showed significant improvements in key bone parameters in the group treated with compound 24 compared to the ovariectomized control group. These improvements included an increase in bone volume/total volume, trabecular number, and trabecular space. These findings suggest that 17ß-HSD2 inhibition by compound 24 not only prevents bone loss but also positively influences bone remodeling parameters. The proposed mechanism involves the local increase of intracellular E2 and T in bone tissue, which is thought to inhibit osteoclast-mediated bone resorption and stimulate bone formation by osteoblasts.

ParameterOvariectomized ControlOVX + Compound 24 TreatmentStatistical Significance (P < 0.05)
Bone Volume/Total VolumeDecreasedPreserved/IncreasedYes
Trabecular NumberDecreasedPreserved/IncreasedYes
Trabecular SpaceIncreasedPreserved/DecreasedYes

Preclinical Profile of this compound: Modulating Steroid Homeostasis for Bone Health

This compound , also referred to in scientific literature as compound 24 or C24 , is a non-steroidal small molecule investigated for its potential therapeutic application as a selective inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). This enzyme plays a crucial role in the local metabolism of sex steroids, specifically catalyzing the oxidation of the highly active hormones estradiol (E2) and testosterone (T) into their less potent counterparts, estrone (E1) and androstenedione (Δ4-AD), respectively. nih.govresearchgate.netnih.govmdpi.comresearchgate.net By inhibiting 17β-HSD2, this compound is designed to increase the intracellular concentrations of E2 and T in target tissues expressing the enzyme, such as bone, without significantly altering systemic hormone levels. nih.govnih.govbiorxiv.orgresearchgate.net This targeted approach aims to leverage the anabolic and anti-resorptive effects of these steroids directly in bone tissue, offering a potential strategy for treating bone disorders like osteoporosis and improving bone fracture healing. nih.govresearchgate.netnih.govbiorxiv.org

Preclinical studies have characterized this compound as a potent inhibitor of 17β-HSD2. It has demonstrated nanomolar inhibitory activity against both human and rodent forms of the enzyme. nih.govresearchgate.netnih.gov

Inhibitory Potency (IC₅₀ values):

Enzyme SourceIC₅₀ (nM)Source
Human 17β-HSD26.1 nih.gov
Mouse 17β-HSD234 nih.gov
Rat 17β-HSD2~50 nih.gov

Beyond its potency, this compound has shown favorable selectivity profiles. It is reported to be devoid of detectable affinity towards the estrogen receptor alpha (ERα). nih.govresearchgate.net Selectivity over 17β-HSD1, another enzyme involved in steroid metabolism that catalyzes the reverse reaction (E1 to E2), is considered important to avoid undesirable effects in tissues like breast tissue, which express both enzymes. researchgate.netresearchgate.net Studies indicate that this compound maintains selectivity over 17β-HSD1 within a targeted range. nih.govresearchgate.net

In vitro cellular assays have indicated low cellular toxicity for this compound. nih.govbiorxiv.org Furthermore, it has demonstrated significant in vitro metabolic stability in liver S9 fractions from both humans and rodents, a property crucial for achieving adequate exposure in vivo. nih.gov

Localized Steroid Homeostasis Modulation in Target Tissues (e.g., Bone)

The primary mechanism of action for this compound is the targeted modulation of steroid hormone concentrations within tissues where 17β-HSD2 is expressed, particularly bone. nih.govnih.govbiorxiv.orgresearchgate.net By inhibiting the enzyme, this compound is hypothesized to increase the local levels of active E2 and T. nih.govnih.govbiorxiv.org These elevated local concentrations of sex steroids in bone are intended to exert beneficial effects, including the inhibition of bone resorption by osteoclasts and the stimulation of bone formation by osteoblasts. nih.govnih.govbiorxiv.org This localized action is a key advantage of targeting 17β-HSD2, as it aims to provide the therapeutic benefits of E2 and T in bone without causing systemic increases in these hormones, thereby potentially reducing the risk of systemic side effects associated with traditional hormone replacement therapies. nih.govbiorxiv.org

Evaluation in Bone Fracture Healing Models

Preclinical evaluation of 17ß-HSD2 inhibitors, including compounds structurally related to this compound, has been conducted in bone fracture healing models. Administration of a potent 17β-HSD2 inhibitor in a mouse bone fracture model was shown to strongly increase the formation of new bone tissue in the periosteal callus around the fracture site. nih.govnih.govbiorxiv.org This effect contributed to increased mechanical stability of the healing bone. biorxiv.org These findings support the concept that inhibiting 17β-HSD2 can enhance bone regeneration processes. nih.gov

Evaluation in Osteoporosis Models

Beyond fracture healing, this compound (referred to as compound 24) has been evaluated in an ovariectomy (ovx)-induced rat model of bone loss, a widely used model for postmenopausal osteoporosis. nih.gov Administration of this compound in this model demonstrated significant bone-sparing efficacy. nih.gov Micro-CT and histomorphometrical analyses revealed that treatment with the inhibitor significantly preserved bone mass and trabecular structure in the tibia of ovariectomized animals compared to the untreated group. nih.gov

Observed Bone Parameters in Rat Osteoporosis Model (vs. OVX Group):

ParameterEffect ObservedSource
Bone volume/total volumeIncreased nih.gov
Trabecular numberIncreased nih.gov
Trabecular spacePreserved nih.gov

These results indicate that this compound can effectively counteract bone loss in a preclinical model of osteoporosis by modulating local steroid levels in bone tissue. nih.gov

Preclinical Pharmacodynamic Considerations for this compound

Preclinical pharmacodynamic studies for this compound focus on understanding its effects on enzyme activity and the resulting biological outcomes in relevant animal models. The observed efficacy in bone fracture healing and osteoporosis models, manifesting as increased bone formation and preserved bone mass, serves as key pharmacodynamic evidence of the compound's activity in vivo. nih.govnih.govbiorxiv.org

Duration of Enzyme Inhibition in Target Organs

While specific data detailing the precise duration of enzyme inhibition by this compound directly within target organs like bone are not explicitly detailed in the provided search results, the observed sustained effects in animal models provide indirect evidence of effective inhibition over time. The bone-sparing effect was significant after 8 weeks of treatment in the rat osteoporosis model nih.gov, and improved fracture healing was noted after 28 days in the mouse fracture model biorxiv.org. These durations imply that the compound, when administered according to the study protocols, maintained sufficient inhibitory activity in bone tissue over these periods to elicit a therapeutic response. The reported significant in vitro metabolic stability in liver S9 fractions nih.gov suggests a favorable half-life, which would contribute to a sustained presence and activity in vivo.

Considerations for Optimized Preclinical Dosing Regimens

Considerations for optimizing preclinical dosing regimens for this compound are guided by its pharmacokinetic and pharmacodynamic properties. The compound has been reported to have an excellent oral pharmacokinetic profile in rodents, which is a crucial factor for considering oral administration in preclinical studies. nih.govresearchgate.net High aqueous solubility and significant in vitro metabolic stability also contribute to favorable pharmacokinetic characteristics. nih.gov

The goal of dosing optimization in preclinical studies is to achieve and maintain local therapeutic concentrations of the inhibitor in target tissues (like bone) to maximize the desired increase in intracellular E2 and T, while minimizing potential systemic exposure and off-target effects. The efficacy observed at specific doses in the rat osteoporosis model (e.g., 2 mg/kg body weight) nih.gov and the mouse fracture model (e.g., 50 mg/kg subcutaneously once daily for a related inhibitor) biorxiv.org provide starting points for dose-response studies to determine the minimum effective dose and the optimal dosing frequency. The lack of observed proliferative effects in the uterus in the rat osteoporosis model, despite significant bone protection, supports the concept of targeted action and informs the therapeutic window for dosing. Future preclinical studies would involve evaluating different doses, routes of administration (though oral is favored due to its profile), and dosing frequencies to establish regimens that provide sustained local enzyme inhibition and maximal therapeutic benefit in bone models.

Therapeutic Applications and Future Research Directions for 17ß Hsd2 in 24

Therapeutic Rationale for 17β-HSD2 Inhibition in Osteoporosis

Osteoporosis is a skeletal disease characterized by decreased bone density and an increased risk of fractures, which is frequently linked to the age-related decline in sex steroid hormones. acs.org The enzyme 17β-HSD2 is expressed in bone cells and is a primary contributor to the inactivation of estradiol (B170435) and testosterone (B1683101) within this tissue. nih.gov Consequently, inhibiting 17β-HSD2 presents a novel therapeutic approach to locally counteract the effects of declining systemic hormone levels, thereby preserving bone health. acs.orgnih.govnih.gov This strategy is particularly appealing as it aims to enhance hormone action specifically in the bone, potentially avoiding the systemic side effects associated with traditional hormone replacement therapy. A novel bicyclic-substituted hydroxyphenylmethanone, compound 24, has been identified as a nanomolar potent inhibitor of human 17β-HSD2 and has been shown to be effective in animal models of osteoporosis. guidetopharmacology.orgresearchgate.net

The fundamental mechanism by which 17β-HSD2 inhibition exerts its therapeutic effect in osteoporosis is by increasing the local bioavailability of active sex steroids within the bone microenvironment. The enzyme catalyzes the conversion of highly potent estradiol (E2) and testosterone (T) into their significantly weaker 17-keto forms, estrone (B1671321) (E1) and androstenedione (B190577), respectively. nih.govnih.gov

By blocking the action of 17β-HSD2, inhibitors like compound 24 prevent this inactivation process. acs.orgnih.gov This leads to a localized accumulation of estradiol and testosterone in bone cells. nih.gov Both estradiol and testosterone are known to play critical roles in maintaining bone homeostasis and inhibiting bone degradation. acs.orgnih.gov Therefore, augmenting their concentrations directly at the site of action can help protect against the bone loss that characterizes osteoporosis, particularly in post-menopausal women and elderly men who experience a natural decline in these hormones. acs.orgnih.gov

Table 1: Enzymatic Reactions Catalyzed by 17β-HSD2

Substrate (Potent Steroid)EnzymeProduct (Weak Steroid)
Estradiol (E2)17β-HSD2Estrone (E1)
Testosterone (T)17β-HSD2Androstenedione (A4)
5α-Dihydrotestosterone (DHT)17β-HSD25α-Androstane-3,17-dione

The therapeutic benefit of elevating local sex steroid levels through 17β-HSD2 inhibition extends to modulating the activity of both major cell types involved in bone remodeling: osteoclasts and osteoblasts. Bone remodeling is a continuous process involving the resorption of old bone by osteoclasts and the formation of new bone by osteoblasts. In osteoporosis, this process becomes unbalanced, with resorption outpacing formation.

Inhibition of 17β-HSD2 is theorized to restore this balance through a dual mechanism:

Inhibition of Osteoclast-Mediated Resorption: Increased local concentrations of estradiol are known to suppress the activity of osteoclasts, the cells responsible for breaking down bone tissue.

Stimulation of Osteoblast-Mediated Formation: Higher levels of testosterone can stimulate the activity of osteoblasts, the cells responsible for synthesizing new bone matrix.

Preclinical studies support this dual action. In an in vivo study using an ovariectomized cynomolgus monkey model of osteoporosis, a 17β-HSD2 inhibitor was shown to improve bone strength by decreasing bone resorption while simultaneously increasing bone formation. acs.orgnih.gov Similarly, studies with the potent inhibitor compound 24 in a rat model of ovariectomy-induced osteoporosis have demonstrated its effectiveness in preserving bone structure. guidetopharmacology.org This simultaneous, favorable impact on both sides of the bone remodeling equation makes 17β-HSD2 inhibition a particularly promising strategy for treating osteoporosis.

Advanced Research Methodologies and Computational Approaches

The discovery and optimization of potent and selective 17β-HSD2 inhibitors, including compounds like 17β-HSD2-IN-24, have been significantly accelerated by advanced research methodologies and computational chemistry. These approaches allow for a more rational, structure-based drug design process.

Key methodologies employed in this field include:

Pharmacophore Modeling and Virtual Screening: Researchers have developed computational models that define the essential three-dimensional features a molecule must possess to inhibit 17β-HSD2. These pharmacophore models are then used to virtually screen large databases of chemical compounds to identify potential new inhibitor scaffolds. acs.org

Molecular Docking: Although a crystal structure for 17β-HSD2 is not yet available, computational docking simulations are used to predict how inhibitor molecules might bind to a homology model of the enzyme's active site. nih.gov This helps in understanding the molecular interactions that are key to inhibitor potency and selectivity.

Structure-Activity Relationship (SAR) Studies: This process involves synthesizing a series of related compounds and testing their inhibitory activity. The results are used to build SAR models that correlate specific chemical modifications with changes in biological activity, guiding the design of more potent and selective molecules. acs.org

These computational and medicinal chemistry approaches have been instrumental in identifying novel classes of 17β-HSD2 inhibitors and in refining their properties to achieve high potency and selectivity over other related enzymes, such as 17β-HSD1. acs.orgnih.gov

Table 2: Computational Approaches in 17β-HSD Inhibitor Design

MethodologyApplicationPurpose
Pharmacophore ModelingLigand-based designTo identify key chemical features required for enzyme inhibition.
Virtual ScreeningCompound database searchTo computationally identify potential hit molecules from large libraries. acs.org
Molecular DockingStructure-based designTo predict the binding mode and interactions of an inhibitor with the enzyme's active site. nih.gov
Structure-Activity Relationship (SAR)Lead optimizationTo systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. acs.org

Information on "17ß-HSD2-IN-24" is Not Publicly Available

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no publicly available information, research data, molecular modeling studies, or structural biology contributions for a compound with this specific designation. The name "this compound" does not appear in the scientific literature or chemical databases accessible through public search engines.

This prevents the generation of an article that adheres to the user's strict outline, which requires detailed and specific information solely on this compound. The provided article structure necessitates in-depth research findings that are currently non-existent in the public domain for "this compound".

While extensive research exists on the enzyme 17β-hydroxysteroid dehydrogenase 2 (17β-HSD2) and the broader category of its inhibitors, any attempt to create the requested article using this general information would violate the explicit instruction to focus solely on the chemical compound “this compound”.

Therefore, the content for the requested article, including sections on molecular modeling, structural biology, challenges, and future research avenues specific to "this compound," cannot be generated.

Q & A

Q. How can researchers mitigate bias in preclinical evaluations of this compound?

  • Methodological Answer : Implement double-blinding in animal studies, where compound administration and data collection are performed by separate teams. Pre-register hypotheses and analysis plans on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.